Tiaprofenic acid D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

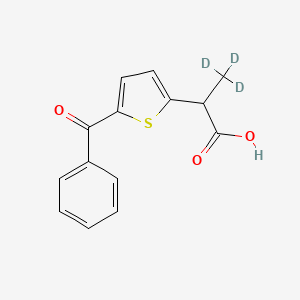

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O3S |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

2-(5-benzoylthiophen-2-yl)-3,3,3-trideuteriopropanoic acid |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/i1D3 |

InChI Key |

GUHPRPJDBZHYCJ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tiaprofenic Acid-D3

This technical guide provides a comprehensive overview of a proposed synthesis and characterization of Tiaprofenic acid-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Tiaprofenic acid-D3 serves as a valuable internal standard for pharmacokinetic and metabolic studies.[1]

Introduction

Tiaprofenic acid is a potent NSAID belonging to the arylpropionic acid class, widely used in the management of pain and inflammation associated with rheumatic diseases.[2][3][4] Deuterium-labeled compounds, such as Tiaprofenic acid-D3, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium at specific positions in a molecule allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, enabling precise quantification in biological matrices.[1] This guide outlines a feasible synthetic route to Tiaprofenic acid-D3 and details its expected analytical characterization.

Proposed Synthesis of Tiaprofenic Acid-D3

The proposed synthesis of Tiaprofenic acid-D3 is adapted from an established, industrially viable method for the synthesis of unlabeled Tiaprofenic acid. The key modification is the use of a deuterated starting material, Propionitrile-3,3,3-d3, to introduce the deuterium atoms into the final molecule.

The overall reaction scheme is as follows:

Scheme 1: Proposed Synthesis of Tiaprofenic Acid-D3

Experimental Protocol

Step 1: Synthesis of 2-(5-Benzoylthiophen-2-yl)propanenitrile-d3

-

To a suspension of sodamide (5 g, 0.1282 mol) in 15 mL of anhydrous tetrahydrofuran (THF) cooled to 0-5 °C, slowly add Propionitrile-3,3,3-d3 (10 g, ~0.17 mol).

-

Stir the resulting mixture at 0 °C for 2 hours.

-

In a separate flask, dissolve 5-benzoyl-2-bromothiophene (20 g, 0.0749 mol) in 40 mL of anhydrous THF.

-

Slowly add the solution of 5-benzoyl-2-bromothiophene to the reaction mixture at 0-5 °C.

-

After the addition is complete, reflux the mixture for 3 hours.

-

Quench the reaction by adding 2 M HCl (200 mL).

-

Extract the product with methylene dichloride (2 x 300 mL).

-

Wash the combined organic layers with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.

Step 2: Hydrolysis to Tiaprofenic acid-D3

-

The crude 2-(5-benzoylthiophen-2-yl)propanenitrile-d3 is subjected to hydrolysis. A common method is heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH followed by acidification).

-

For acidic hydrolysis, reflux the crude nitrile with concentrated HCl for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the product will precipitate.

-

Filter the solid, wash with water, and dry to obtain crude Tiaprofenic acid-D3.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Tiaprofenic acid-D3.

Data Presentation: Reagents and Conditions

| Step | Starting Materials | Reagents and Solvents | Key Conditions | Product |

| 1 | 5-Benzoyl-2-bromothiophene, Propionitrile-3,3,3-d3 | Sodamide, Tetrahydrofuran (THF), 2M HCl, Methylene dichloride, Brine, MgSO4 | 0-5 °C for addition, then reflux for 3 hours | 2-(5-Benzoylthiophen-2-yl)propanenitrile-d3 |

| 2 | 2-(5-Benzoylthiophen-2-yl)propanenitrile-d3 | Concentrated HCl (or NaOH followed by HCl), Water | Reflux | Tiaprofenic acid-D3 |

Characterization of Tiaprofenic Acid-D3

The synthesized Tiaprofenic acid-D3 can be characterized using standard analytical techniques. The expected data is summarized below.

Predicted Analytical Data

| Technique | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C14H9D3O3S |

| Molecular Weight | 263.33 g/mol |

| 1H NMR (CDCl3, 300 MHz) | δ 7.85 (d, 2H), 7.60-7.45 (m, 4H), 7.05 (d, 1H), 4.12 (q, 1H). The doublet at ~1.67 ppm for the methyl group in the unlabeled compound will be absent. |

| 13C NMR (CDCl3, 75 MHz) | Expected peaks around δ 18.8, 41.2, 126.3, 128.3, 129.0, 131.8, 137.9, 143.5, 153.2, 179.9. The carbon of the CD3 group will show a characteristic multiplet due to C-D coupling. |

| Mass Spectrometry (ESI-MS) | [M-H]- at m/z 262.07, showing a +3 mass shift compared to the unlabeled Tiaprofenic acid. |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

Caption: Proposed synthetic workflow for Tiaprofenic acid-D3.

Signaling Pathway: Mechanism of Action of Tiaprofenic Acid

Tiaprofenic acid, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.

Caption: Mechanism of action of Tiaprofenic acid via COX inhibition.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Tiaprofenic acid-D3. The proposed synthetic route is based on established, efficient chemistry, and the use of a commercially available deuterated starting material makes this approach practical. The predicted characterization data offers a benchmark for the successful synthesis of the target molecule. Tiaprofenic acid-D3 is an essential tool for advanced research in the fields of pharmacology and drug metabolism, enabling more accurate and reliable quantification of Tiaprofenic acid in biological systems.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Tiaprofenic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data specifically detailing the chemical properties and stability of Tiaprofenic acid-d3 is limited. This guide primarily summarizes the comprehensive data available for the non-deuterated parent compound, Tiaprofenic acid, and extrapolates the expected properties for its deuterated analog. The primary role of deuterium labeling is to serve as an internal standard in analytical assays.

Introduction

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1][2] It is primarily utilized for its analgesic and anti-inflammatory effects in the management of rheumatic diseases and pain.[1][3] Tiaprofenic acid-d3 is a deuterated form of Tiaprofenic acid, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[4]

Chemical and Physical Properties

The fundamental chemical and physical properties of Tiaprofenic acid and its deuterated analog are summarized below. The primary difference between the two is the molecular weight, which is slightly higher for the d3 variant due to the presence of deuterium.

| Property | Tiaprofenic Acid | Tiaprofenic Acid-d3 | Data Source(s) |

| IUPAC Name | 2-(5-benzoylthiophen-2-yl)propanoic acid | 2-(5-benzoylthiophen-2-yl)propanoic-d3 acid | |

| Molecular Formula | C₁₄H₁₂O₃S | C₁₄H₉D₃O₃S | |

| Molecular Weight | 260.31 g/mol | 263.33 g/mol | |

| CAS Number | 33005-95-7 | 2740831-64-3 | |

| Appearance | White microcrystalline powder | Solid, White | |

| Solubility | Soluble in alcohol, acetone, methylene chloride; sparingly soluble in water and dilute HCl | DMSO: 52 mg/mL (199.76 mM) | |

| Chirality | Racemic mixture | Racemic mixture |

Mechanism of Action

Tiaprofenic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Tiaprofenic acid reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Stability and Degradation

The stability of Tiaprofenic acid is a critical parameter for its formulation and storage. Studies have shown that it is susceptible to degradation under certain conditions.

| Condition | Observation | Degradation Products | Data Source(s) |

| Acidic Medium | Degradation observed after heating for 12 hours. | One nitrogen-containing breakdown product identified (potentially from a synthesis byproduct). | |

| Basic Medium | Degradation observed after heating for 12 hours. | Identified breakdown products. | |

| Oxidative Medium (H₂O₂) | Degradation observed after heating for 12 hours. | Identified breakdown products. The sulfur atom in the thiophene ring is noted as being susceptible to oxidation. | |

| Photodegradation | Susceptible to photodegradation, similar to other NSAIDs with thiophene moieties like suprofen. The mechanism involves excitation, intersystem crossing to the triplet state, and decarboxylation. | Decarboxylated ethyl species and peroxyl radicals. |

Storage Recommendations for Tiaprofenic Acid-d3:

-

Stock Solution: -80°C for up to 6 months, or -20°C for up to 1 month.

-

Solid Form: Room temperature in the continental US, though this may vary elsewhere.

Experimental Protocols

Objective: To identify the degradation products and degradation pathways of Tiaprofenic acid-d3 under various stress conditions.

Materials and Methods:

-

Sample Preparation: Prepare a stock solution of Tiaprofenic acid-d3 in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 2N HCl and heat under reflux for 12 hours.

-

Basic Hydrolysis: Treat the sample solution with 2N NaOH and heat under reflux for 12 hours.

-

Oxidative Degradation: Treat the sample solution with 30% H₂O₂ and heat under reflux for 12 hours.

-

Photostability: Expose the sample solution to UV light (e.g., 254 nm) for a specified duration.

-

Thermal Stress: Heat the solid sample at a specified temperature (e.g., 60°C) for a defined period.

-

-

Sample Processing:

-

Neutralize the acidic and basic solutions.

-

Perform liquid-liquid or solid-phase extraction to isolate the analyte and its degradation products.

-

Derivatization (e.g., methylation) may be necessary for analysis by certain techniques like GC-MS.

-

-

Analytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common method. A reversed-phase C18 column is often used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile.

-

Detection: Monitor the elution of the parent drug and any new peaks corresponding to degradation products.

-

-

Characterization of Degradation Products:

-

Utilize LC-MS/MS or GC-MS to determine the mass of the degradation products and elucidate their structures through fragmentation patterns.

-

Conclusion

Tiaprofenic acid-d3 serves as a crucial analytical tool for the study of its non-deuterated parent drug. While specific stability and chemical property data for the deuterated form are scarce, the extensive information available for Tiaprofenic acid provides a strong foundation for understanding its behavior. The compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress, with the thiophene ring being a key site of reactivity. These characteristics are essential considerations for the development of stable pharmaceutical formulations and for the design of accurate analytical methods. Further studies are warranted to fully characterize the unique properties of Tiaprofenic acid-d3.

References

- 1. Tiaprofenic Acid | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tiaprofenic acid - Wikipedia [en.wikipedia.org]

- 3. Tiaprofenic acid. A reappraisal of its pharmacological properties and use in the management of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Tiaprofenic Acid D3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Tiaprofenic acid D3 as an internal standard in quantitative bioanalysis. By leveraging the principles of stable isotope dilution, this compound offers unparalleled accuracy and precision in the determination of tiaprofenic acid concentrations in complex biological matrices. This document provides a detailed examination of its physicochemical properties, a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of expected quantitative performance.

The Fundamental Principle: Stable Isotope Dilution with this compound

This compound is a deuterated analog of tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID). In this stable isotope-labeled internal standard (SIL-IS), three hydrogen atoms on the methyl group of the propionic acid side chain have been replaced with deuterium atoms. This subtle modification is the cornerstone of its efficacy as an internal standard.

The primary mechanism of action of this compound relies on the principle of stable isotope dilution. When added to a biological sample at a known concentration, it behaves nearly identically to the endogenous, non-deuterated tiaprofenic acid throughout the entire analytical workflow, including extraction, chromatography, and ionization. Because the two compounds are chemically and physically almost identical, any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. The mass spectrometer, however, can readily distinguish between the two due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification of the analyte can be achieved, effectively compensating for any analytical variability.

Physicochemical Properties and the Deuterium Isotope Effect

The substitution of hydrogen with deuterium results in minor but significant changes in the physicochemical properties of the molecule, a phenomenon known as the deuterium isotope effect. These differences are critical to the function of this compound as an internal standard.

| Property | Tiaprofenic Acid | This compound | Rationale for Internal Standard Function |

| Molecular Weight | 260.31 g/mol | 263.33 g/mol | The +3 Da mass difference allows for distinct detection by the mass spectrometer, enabling separate quantification of the analyte and the internal standard. |

| Chemical Structure | C₁₄H₁₂O₃S | C₁₄H₉D₃O₃S | The near-identical chemical structure ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. |

| Chromatographic Retention Time | Slightly longer | Slightly shorter | Due to the "chromatographic deuterium isotope effect," the C-D bond is slightly less lipophilic than the C-H bond, leading to a slightly earlier elution in reversed-phase chromatography. This near co-elution is ideal for an internal standard. |

| Ionization Efficiency | Similar | Similar | The nearly identical chemical properties result in comparable ionization efficiencies in the mass spectrometer source, ensuring that the ratio of their signals accurately reflects their concentration ratio. |

| Mass Fragmentation Pattern | Characteristic fragments | Characteristic fragments with a +3 Da shift for fragments containing the deuterated methyl group | The predictable shift in the fragmentation pattern allows for the selection of specific and interference-free precursor-product ion transitions for both the analyte and the internal standard in MS/MS analysis. |

Experimental Protocol: Quantification of Tiaprofenic Acid in Human Plasma using LC-MS/MS

This section provides a detailed experimental protocol for the quantification of tiaprofenic acid in human plasma using this compound as an internal standard. This protocol is adapted from a validated bioanalytical method for tiaprofenic acid.

Materials and Reagents

-

Tiaprofenic acid reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve tiaprofenic acid and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the tiaprofenic acid stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (1 µg/mL this compound) to all samples except the blank.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatograph | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-90% B; 2.5-3.5 min: 90% B; 3.5-3.6 min: 90-30% B; 3.6-5.0 min: 30% B |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Tiaprofenic acid: m/z 259.0 -> 215.0; this compound: m/z 262.0 -> 218.0 |

| Collision Energy | Optimized for the specific instrument |

Quantitative Data and Performance Characteristics

The use of this compound as an internal standard is expected to yield excellent quantitative performance in line with regulatory guidelines for bioanalytical method validation. The following tables summarize the expected performance characteristics.

Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Tiaprofenic acid | 10 - 10,000 | Linear, 1/x² weighting | > 0.99 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 30 | < 15 | ± 15 | < 15 | ± 15 |

| Medium | 500 | < 15 | ± 15 | < 15 | ± 15 |

| High | 8,000 | < 15 | ± 15 | < 15 | ± 15 |

Visualizing the Mechanism and Workflow

The Core Mechanism of Action

Caption: The core mechanism of action of this compound as an internal standard.

Experimental Workflow

Caption: A typical experimental workflow for the quantification of tiaprofenic acid.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of tiaprofenic acid. Its mechanism of action, rooted in the principles of stable isotope dilution, ensures robust and reliable results by effectively compensating for analytical variability. The subtle yet significant physicochemical differences introduced by deuterium labeling, particularly the mass difference and the chromatographic isotope effect, allow for its distinct detection and near-ideal co-elution with the analyte. The detailed experimental protocol provided herein offers a validated framework for the implementation of this gold-standard analytical approach in regulated drug development and clinical research settings. The use of this compound ultimately enhances the confidence in the generated data, which is paramount for critical decision-making in pharmaceutical sciences.

A Technical Guide to Tiaprofenic Acid D3: Properties, Mechanism of Action, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tiaprofenic acid D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid. This document details its chemical properties, established mechanism of action, and comprehensive experimental protocols for its use in quantitative analysis and for assessing the biological activity of its parent compound.

Core Properties of this compound

This compound is a stable isotope-labeled version of Tiaprofenic acid, primarily utilized as an internal standard in bioanalytical studies to ensure the accuracy and precision of quantitative measurements.

| Property | Value |

| CAS Number | Not explicitly available in searches; parent compound is 33005-95-7 |

| Molecular Formula | C₁₄H₉D₃O₃S |

| Molecular Weight | 263.33 g/mol |

Mechanism of Action: Inhibition of Cyclooxygenase

Tiaprofenic acid, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[2]

By blocking the active site of both COX-1 and COX-2, Tiaprofenic acid prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] This reduction in prostaglandin synthesis is the primary mechanism behind the therapeutic effects of Tiaprofenic acid.

Figure 1: Signaling pathway of Tiaprofenic acid's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments involving Tiaprofenic acid and its deuterated form are provided below.

Protocol 1: Quantification of Tiaprofenic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Tiaprofenic acid in human plasma, a critical procedure in pharmacokinetic and bioequivalence studies.

1. Sample Preparation:

-

To 100 µL of human plasma, add 50 µL of a working solution of this compound (internal standard).

-

Add 50 µL of 1 M ammonium formate (pH 3) and vortex briefly.

-

Perform a liquid-liquid extraction by adding 650 µL of methyl tert-butyl ether (MTBE) and shaking for 20 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer approximately 420 µL of the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series HPLC or equivalent.

-

Column: C18 core-shell column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

-

Ionization Mode: Negative ion mode.

-

Monitored Transitions: Monitor the specific precursor-to-product ion transitions for both Tiaprofenic acid and this compound.

Figure 2: Experimental workflow for LC-MS/MS quantification.

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This fluorometric assay is used to screen for and characterize inhibitors of the COX-2 enzyme.

1. Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in sterile water.

-

Prepare a 10X working solution of the test inhibitor (e.g., Tiaprofenic acid) in a suitable solvent like DMSO, then dilute with COX Assay Buffer.

-

Prepare a solution of arachidonic acid (substrate).

2. Assay Procedure:

-

In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor to the sample wells.

-

To the enzyme control wells, add 10 µL of COX Assay Buffer.

-

To the inhibitor control wells, add a known COX-2 inhibitor (e.g., Celecoxib).

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the reaction mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

3. Measurement:

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

-

Determine the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound.

Figure 3: Workflow for the COX-2 inhibition assay.

References

Spectroscopic and Mechanistic Analysis of Tiaprofenic Acid-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the deuterated form of Tiaprofenic acid, Tiaprofenic acid-D3. Due to the limited availability of direct spectroscopic data for the deuterated analog, this document presents the detailed spectroscopic characteristics of the parent compound, Tiaprofenic acid, and provides an expert analysis of the expected variations in the spectra of its D3 counterpart. This guide also outlines the established mechanism of action and provides detailed experimental protocols for the acquisition of the spectroscopic data discussed.

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Tiaprofenic acid. The anticipated deviations for Tiaprofenic acid-D3 are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here was obtained for the non-deuterated Tiaprofenic acid.

Expected Spectral Changes for Tiaprofenic acid-D3:

The deuteration is expected on the methyl group of the propionic acid side chain. This will lead to the following predictable changes in the NMR spectra:

-

1H NMR: The doublet corresponding to the -CH3 protons at approximately 1.6 ppm will be absent in the 1H NMR spectrum of Tiaprofenic acid-D3.

-

13C NMR: The signal for the methyl carbon (-CH3) at approximately 18.44 ppm will be replaced by a signal for the deuterated methyl carbon (-CD3). This signal will appear as a multiplet (typically a triplet of triplets) due to C-D coupling and will be shifted slightly upfield.

Table 1: 1H NMR Spectroscopic Data for Tiaprofenic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.6 | d | 3H | -CH3 |

| 4.0 | q | 1H | -CH- |

| 7.0-7.9 | m | 7H | Aromatic-H |

| 12.5 | s | 1H | -COOH |

Solvent: CDCl3, Reference: TMS

Table 2: 13C NMR Spectroscopic Data for Tiaprofenic Acid

| Chemical Shift (δ) ppm | Assignment |

| 18.44 | -CH3 |

| 40.37 | -CH- |

| 124.69 - 151.72 | Aromatic-C |

| 174.56 | -COOH |

| 188.25 | C=O (ketone) |

Solvent: CDCl3, Reference: TMS[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Spectral Changes for Tiaprofenic acid-D3:

The primary change in the IR spectrum of Tiaprofenic acid-D3 would be the appearance of C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations. The C-H stretching bands around 2900-3000 cm-1 for the methyl group will be diminished and replaced by C-D stretching bands around 2100-2250 cm-1.

Table 3: IR Spectroscopic Data for Tiaprofenic Acid

| Wavenumber (cm-1) | Assignment |

| 3106 | O-H stretch (carboxylic acid) |

| 1699 | C=O stretch (carboxylic acid) |

| 1623 | C=O stretch (ketone) |

| 1446 | Aromatic C=C stretch |

| 1278, 1230 | C-O stretch, O-H bend |

| 1079 | Thiophene ring vibration |

Sample Preparation: KBr pellet[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Spectral Changes for Tiaprofenic acid-D3:

The molecular weight of Tiaprofenic acid-D3 is 263.33 g/mol , which is three mass units higher than the non-deuterated form (260.31 g/mol ).

-

Molecular Ion Peak ([M]+ or [M+H]+): The molecular ion peak in the mass spectrum of Tiaprofenic acid-D3 will be observed at an m/z value that is 3 units higher than that of the standard Tiaprofenic acid. For example, the [M+H]+ ion would appear at m/z 264.

-

Fragmentation Pattern: The fragmentation pattern is expected to be similar, with fragments containing the deuterated methyl group showing a corresponding mass shift of +3 amu.

Table 4: Mass Spectrometry Data for Tiaprofenic Acid

| m/z | Assignment |

| 261 | [M+H]+ |

| 216 | [M-COOH]+ |

| 201 | [M-COOH-CH3]+ |

| 139 | [C6H5CO-C4H2S]+ |

Ionization Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)[2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra to confirm the chemical structure.

Materials:

-

Tiaprofenic acid-D3 sample (5-25 mg for 1H, 50-100 mg for 13C)[4]

-

Deuterated solvent (e.g., Chloroform-d (CDCl3), DMSO-d6)

-

5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Glass Pasteur pipette

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Accurately weigh the Tiaprofenic acid-D3 sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of TMS to the solution as an internal reference (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition:

-

1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle and an acquisition time of 1-2 seconds.

-

13C NMR: Acquire the proton-decoupled 13C spectrum. A larger number of scans will be required due to the lower natural abundance of 13C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the 1H NMR spectrum and assign the chemical shifts for both 1H and 13C spectra by comparing with known data for Tiaprofenic acid and considering the effects of deuterium substitution.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Tiaprofenic acid-D3 sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade (approx. 100-200 mg)

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Thermo Nicolet 6700 or equivalent)

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind the KBr powder in a mortar to a fine consistency.

-

Add the Tiaprofenic acid-D3 sample to the KBr and mix thoroughly by grinding.

-

Place the mixture into the pellet press die.

-

Apply high pressure (e.g., 10,000-15,000 psi) to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. Note the absence of C-H stretching from the methyl group and the potential presence of C-D stretching bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Tiaprofenic acid-D3 sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

LC-MS grade water and formic acid (for mobile phase)

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Agilent 1290 Infinity II with a 6470B triple quadrupole MS/MS or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Tiaprofenic acid-D3 sample in a suitable solvent.

-

LC Separation (Optional but recommended):

-

Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

Inject the sample onto an appropriate LC column (e.g., C18).

-

Elute the compound of interest.

-

-

Mass Spectrometry Analysis:

-

The eluent from the LC is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates) to achieve stable ionization.

-

Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

-

Perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm it corresponds to the expected mass of Tiaprofenic acid-D3.

-

Analyze the fragmentation pattern to confirm the structure and the location of the deuterium atoms.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, visualize the mechanism of action of Tiaprofenic acid and a general workflow for its spectroscopic analysis.

Mechanism of Action of Tiaprofenic Acid

Tiaprofenic acid, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting the cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of Tiaprofenic acid via inhibition of COX enzymes.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a deuterated compound like Tiaprofenic acid-D3.

Caption: General workflow for the spectroscopic analysis of Tiaprofenic acid-D3.

References

A Technical Guide to the Isotopic Purity Assessment of Tiaprofenic Acid D3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the isotopic purity of Tiaprofenic acid D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid. Ensuring high isotopic enrichment is critical for its applications in pharmacokinetic studies, metabolic tracing, and as an internal standard in quantitative bioanalysis.

Introduction to Isotopic Purity

Isotopically labeled compounds, such as this compound, are powerful tools in drug development.[1][2] The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[1] However, the synthesis of deuterated compounds rarely results in 100% isotopic purity.[3] Therefore, a thorough assessment of the isotopic distribution is essential to ensure the reliability and accuracy of experimental results.[4]

The primary analytical techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods provide quantitative data on the distribution of isotopologues, which are molecules that differ only in their isotopic composition.

Analytical Methodologies and Experimental Protocols

A multi-technique approach is often employed for the comprehensive characterization of deuterated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique used to determine the relative abundance of different isotopologues.

Experimental Protocol:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is then diluted to a working concentration of 1 µg/mL with the initial mobile phase.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Monitored Ions: The molecular ions for the unlabeled Tiaprofenic acid (d0) and its deuterated isotopologues (d1, d2, d3) are monitored.

-

Data Analysis: The peak areas for each monitored isotopologue are integrated. The isotopic enrichment is calculated by expressing the peak area of the desired deuterated isotopologue (d3) as a percentage of the sum of all isotopologue peak areas. Corrections for the natural abundance of isotopes like ¹³C should be applied for accurate quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the site of deuterium incorporation and for quantifying the extent of deuteration.

Experimental Protocol:

-

Sample Preparation: An accurately weighed amount of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d6.

-

¹H-NMR Spectroscopy:

-

A standard one-dimensional ¹H-NMR spectrum is acquired.

-

The absence or reduction of a proton signal at a specific chemical shift confirms the site of deuteration.

-

Integration of the remaining proton signals relative to a known internal standard can be used to quantify the isotopic purity.

-

-

²H-NMR Spectroscopy:

-

A ²H-NMR spectrum is acquired to directly observe the deuterium signal.

-

The chemical shift of the deuterium signal confirms the position of the label.

-

Data Presentation: Isotopic Distribution of this compound

The following table summarizes hypothetical but representative data for two different batches of this compound, illustrating a complete assessment of isotopic purity.

| Isotopologue | Mass (m/z) | Batch A: Relative Abundance (%) | Batch B: Relative Abundance (%) |

| d0 (Undeuterated) | 261.05 | 0.5 | 1.2 |

| d1 | 262.06 | 1.5 | 3.5 |

| d2 | 263.06 | 3.0 | 7.8 |

| d3 (Desired) | 264.07 | 95.0 | 87.5 |

| Isotopic Purity | 95.0% | 87.5% |

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the isotopic purity assessment of this compound.

Caption: Workflow for Isotopic Purity Assessment.

Signaling Pathway for Tiaprofenic Acid's Mechanism of Action

While not directly related to isotopic purity assessment, understanding the mechanism of action of Tiaprofenic acid provides context for its use. Tiaprofenic acid, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX) enzymes.

Caption: Inhibition of COX Enzymes by Tiaprofenic Acid.

Conclusion

A thorough assessment of the isotopic purity of this compound is crucial for its effective use in research and development. The combination of LC-MS and NMR spectroscopy provides a comprehensive understanding of the isotopic distribution and the precise location of the deuterium labels. This ensures the generation of robust, reliable, and defensible data in subsequent applications.

References

An In-depth Technical Guide to the Solid-State Characterization of Tiaprofenic Acid D3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the solid-state characterization of tiaprofenic acid. To date, specific experimental data for the deuterated isotopologue, Tiaprofenic Acid D3, is not extensively available in peer-reviewed literature. The information presented herein is largely based on the well-documented solid-state properties of non-deuterated (±)-tiaprofenic acid. The substitution of hydrogen with deuterium is not expected to significantly alter the crystal packing and solid-state properties; however, subtle differences may exist.

Introduction

Tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, is utilized for its analgesic and anti-inflammatory properties. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure, polymorphism, and thermal stability, are critical parameters that influence its bioavailability, manufacturability, and stability. This guide details the key analytical techniques and experimental protocols for the comprehensive solid-state characterization of this compound.

Crystal Structure and Polymorphism

The crystal structure of racemic (±)-tiaprofenic acid has been solved by X-ray Powder Diffraction (XRPD) due to challenges in growing suitable single crystals.[1][2] The structure reveals a complex arrangement with two enantiomeric molecules in the asymmetric unit, which likely contributes to the difficulty in obtaining single crystals.[1][2] The crystal packing is stabilized by a network of intermolecular interactions.[1]

Crystallographic Data

The crystallographic data for (±)-tiaprofenic acid is summarized in the table below. It is anticipated that this compound will adopt a very similar, if not identical, crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 9.876 |

| c (Å) | 21.432 |

| α (°) | 90 |

| β (°) | 101.23 |

| γ (°) | 90 |

| Volume (ų) | 2567.8 |

| Z | 8 |

| Molecules per Asymmetric Unit | 2 |

Data sourced from studies on (±)-tiaprofenic acid.

Intermolecular Interactions

The crystal structure of (±)-tiaprofenic acid is characterized by chains of alternating enantiomers connected through hydrogen bonds. These chains are further arranged in layers that are stabilized by π-stacking interactions.

Experimental Protocols for Solid-State Characterization

A systematic workflow is essential for the thorough characterization of the solid-state properties of this compound.

X-ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline materials.

-

Objective: To identify the crystalline phase, determine unit cell parameters, and confirm the crystal structure of this compound.

-

Instrumentation: A high-resolution powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å) and a position-sensitive detector.

-

Sample Preparation: A small amount of the this compound powder (approximately 5-10 mg) is gently packed into a low-background sample holder.

-

Data Collection:

-

2θ Range: 5° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1°/minute

-

Temperature: Ambient

-

-

Data Analysis: The resulting diffraction pattern is processed to identify peak positions and intensities. The data can be used for phase identification by comparison to a database or for ab initio structure determination if no reference is available.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: 3-5 mg of this compound is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Range: 25 °C to 250 °C

-

Heating Rate: 10 °C/minute

-

Atmosphere: Nitrogen purge (50 mL/minute)

-

-

Data Analysis: The DSC thermogram is analyzed for endothermic and exothermic events. The onset temperature of the melting peak is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Objective: To assess the thermal stability and decomposition profile of this compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound is placed in an open ceramic or platinum pan.

-

Experimental Conditions:

-

Temperature Range: 25 °C to 600 °C

-

Heating Rate: 10 °C/minute

-

Atmosphere: Nitrogen purge (50 mL/minute)

-

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Solid-State Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid-state FT-IR provides information about the vibrational modes of functional groups and can be sensitive to changes in crystal packing and hydrogen bonding.

-

Objective: To identify characteristic functional groups and to probe intermolecular interactions, particularly hydrogen bonding.

-

Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the this compound powder is placed directly on the ATR crystal.

-

Data Collection:

-

Spectral Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Analysis: The positions and shapes of absorption bands, particularly in the O-H and C=O stretching regions, are analyzed to infer information about hydrogen bonding.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful technique for probing the local molecular environment in the solid state and can be used to distinguish between different polymorphic forms.

-

Objective: To obtain information on the molecular conformation and to identify the number of crystallographically inequivalent molecules in the asymmetric unit.

-

Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field.

-

Sample Preparation: The this compound powder is packed into a zirconia rotor (typically 4 mm or smaller).

-

Experimental Technique: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS).

-

Magic-Angle Spinning Rate: 10-15 kHz

-

Contact Time: 1-2 ms

-

Recycle Delay: 5-10 s

-

-

Data Analysis: The number of distinct resonances for each carbon atom in the ¹³C CP/MAS spectrum corresponds to the number of crystallographically inequivalent molecules in the unit cell. Chemical shifts provide information about the local electronic environment and conformation.

Summary of Expected Solid-State Properties

Based on the data for (±)-tiaprofenic acid, the following solid-state characteristics are anticipated for this compound:

| Property | Expected Observation | Analytical Technique |

| Crystallinity | Crystalline solid | XRPD |

| Polymorphism | Potential for polymorphism exists, though only one form is currently well-documented. | XRPD, DSC |

| Melting Point | A sharp endotherm corresponding to melting. | DSC |

| Thermal Stability | Stable up to a certain temperature, followed by decomposition. | TGA |

| Intermolecular Interactions | Presence of strong hydrogen bonding and π-stacking. | FT-IR, ssNMR, XRPD |

Conclusion

A thorough solid-state characterization is paramount for the successful development of this compound as a pharmaceutical product. The combination of X-ray powder diffraction, thermal analysis, and spectroscopic techniques provides a comprehensive understanding of its crystal structure, stability, and potential for polymorphism. The experimental protocols outlined in this guide serve as a robust framework for researchers and scientists in the pharmaceutical industry to ensure the quality, consistency, and performance of this active pharmaceutical ingredient.

References

- 1. Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis [mdpi.com]

- 2. Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Tiaprofenic Acid D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Tiaprofenic acid D3, a deuterated isotopologue of the non-steroidal anti-inflammatory drug (NSAID), tiaprofenic acid. This document outlines the core computational methodologies, data presentation standards, and the expected impact of isotopic substitution on the molecular properties of tiaprofenic acid.

Introduction

Tiaprofenic acid is a widely used NSAID belonging to the arylpropionic acid class.[1] Its therapeutic action is derived from the inhibition of prostaglandin synthesis.[1] Understanding the molecule's conformational landscape, vibrational properties, and electronic structure is crucial for elucidating its mechanism of action and potential side effects.[2] The introduction of deuterium in the methyl group of the propionic acid side chain (D3) is often employed in drug metabolism and pharmacokinetic studies to trace the molecule's fate in vivo. Quantum chemical calculations offer a powerful, non-experimental method to predict the effects of this isotopic substitution on the molecule's fundamental properties.

Computational studies on the parent (non-deuterated) tiaprofenic acid have revealed a flexible molecule with a flat energy landscape, suggesting that multiple conformations are accessible under physiological conditions.[3] These studies have primarily utilized Density Functional Theory (DFT) to explore conformational preferences and intermolecular interactions, such as hydrogen bonding and π-stacking, which stabilize the crystal structure.[2] This guide extends those principles to the D3 isotopologue, focusing on the theoretical underpinnings and practical workflow for such an investigation.

Theoretical and Computational Methodology

The core of this theoretical investigation revolves around DFT, a robust method for calculating the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results. Based on previous studies on tiaprofenic acid, the following protocol is recommended.

Geometry Optimization and Conformational Analysis

The first step in the computational workflow is to determine the most stable three-dimensional structure of this compound.

Experimental Protocols:

-

Initial Structure: The starting molecular geometry can be built using standard molecular modeling software. For tiaprofenic acid, the crystal structure determined by X-ray powder diffraction serves as an excellent starting point. The three hydrogen atoms on the methyl group of the propionic acid moiety are replaced with deuterium atoms.

-

Conformational Search: Due to the molecule's flexibility, a thorough conformational search is necessary. This can be achieved through potential energy surface (PES) scans, where key dihedral angles are systematically rotated to identify low-energy conformers. For tiaprofenic acid, the crucial torsions involve the propionic acid side chain and the orientation of the benzoyl and thiophene rings.

-

Geometry Optimization: Each identified conformer is then fully optimized without constraints. This process finds the exact minimum energy geometry for that particular conformation.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-31+G(d,p) is a Pople-style basis set that includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution.

-

-

Software: The Gaussian suite of programs is a standard tool for such calculations.

Vibrational Frequency Analysis

Once the optimized geometries are obtained, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman).

Experimental Protocols:

-

Frequency Calculation: Performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31+G(d,p)).

-

Isotopic Substitution: The calculation is performed on both the standard tiaprofenic acid and the D3 isotopologue. The primary difference in the input is the definition of the atomic mass for the three deuterium atoms.

-

Data Analysis: The calculated frequencies are then analyzed. The most significant changes are expected for vibrational modes involving the C-D bonds of the deuterated methyl group. These include stretching, bending, and rocking modes. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Electronic Properties

Further analysis can provide insights into the molecule's reactivity and electronic characteristics.

Experimental Protocols:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions.

Expected Impact of D3 Isotopic Substitution

The substitution of hydrogen with deuterium does not significantly alter the electronic potential energy surface. Therefore, the equilibrium geometry (bond lengths and angles) and electronic properties (HOMO-LUMO gap, MEP) of this compound are expected to be nearly identical to the non-deuterated form.

The most profound effect is on the vibrational frequencies. Due to the heavier mass of deuterium, the vibrational frequencies of modes involving the methyl group will decrease. This is analogous to a simple harmonic oscillator, where the frequency is inversely proportional to the square root of the reduced mass. This predictable shift is a key signature that can be used to assign spectral peaks in experimental IR and Raman spectra.

Data Presentation

Quantitative results from the calculations should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Calculated Geometric Parameters for the Global Minimum Conformer of Tiaprofenic Acid and this compound

| Parameter | Bond/Angle | Tiaprofenic Acid | This compound (Predicted) |

| Bond Length (Å) | C-C (propionic) | Value | ~ Value |

| C=O (carbonyl) | Value | ~ Value | |

| C-H (methyl) | Value | N/A | |

| C-D (methyl) | N/A | ~ Value | |

| Bond Angle (°) | C-C-C (propionic) | Value | ~ Value |

| O=C-O (carboxyl) | Value | ~ Value | |

| Dihedral Angle (°) | τ (Thiophene-Propionic) | Value | ~ Value |

| τ (Benzoyl-Thiophene) | Value | ~ Value |

Note: "Value" would be replaced with numerical data from the computational output. The values for the D3 isotopologue are predicted to be virtually identical to the parent compound.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes

| Vibrational Mode | Tiaprofenic Acid (Calculated) | This compound (Calculated) | Expected Shift |

| C=O Stretch (Carboxyl) | ~1750 | ~1750 | Minimal |

| C=O Stretch (Benzoyl) | ~1650 | ~1650 | Minimal |

| C-H Asymmetric Stretch | ~2980 | N/A | - |

| C-H Symmetric Stretch | ~2900 | N/A | - |

| C-D Asymmetric Stretch | N/A | ~2200 | Significant |

| C-D Symmetric Stretch | N/A | ~2100 | Significant |

| CH₃ Bend | ~1450 | N/A | - |

| CD₃ Bend | N/A | ~1050 | Significant |

Note: Frequencies are hypothetical and represent typical values for these functional groups. The significant downward shift for C-D modes is the key takeaway.

Visualization of Computational Workflow

A clear workflow diagram is essential for understanding the logical sequence of a computational chemistry study.

Caption: Workflow for Quantum Chemical Analysis of this compound.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and predictive framework for studying the properties of this compound. While the geometric and electronic structures are largely unaffected by deuterium substitution, the vibrational frequencies associated with the deuterated methyl group are expected to show a significant and predictable decrease. This technical guide outlines a comprehensive methodology for conducting such a theoretical study, from initial structure generation to final data analysis. The insights gained from these calculations can aid in the interpretation of experimental spectroscopic data and contribute to a deeper understanding of the molecule's behavior in biological systems.

References

- 1. Tiaprofenic Acid | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis [mdpi.com]

- 3. Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolic Fate of Tiaprofenic Acid D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is utilized for its analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro metabolic fate of Tiaprofenic acid, with a specific focus on its deuterated analog, Tiaprofenic acid D3. The inclusion of deuterium atoms (D) serves as a stable isotopic label, invaluable for metabolic studies, particularly in distinguishing the drug and its metabolites from endogenous compounds through mass spectrometry. While specific in vitro metabolic data for this compound is not extensively available in published literature, this guide will extrapolate from the well-documented metabolic pathways of the parent compound, Tiaprofenic acid. The primary metabolic route for Tiaprofenic acid is extensive biotransformation resulting in glucuronide-conjugated metabolites[1].

Core Metabolic Pathways

The in vitro metabolism of Tiaprofenic acid is predominantly characterized by Phase II conjugation reactions, with Phase I oxidative metabolism playing a lesser role.

Phase II Metabolism: Glucuronidation

The principal metabolic pathway for Tiaprofenic acid is conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This reaction leads to the formation of acyl glucuronides, which are more water-soluble and readily excreted. Approximately 60% of a dose of Tiaprofenic acid is eliminated in the urine as these glucuronide conjugates[1]. The carboxylic acid moiety of Tiaprofenic acid is the primary site of this conjugation.

Phase I Metabolism: Oxidation

While less prominent than glucuronidation, Phase I oxidative metabolism of Tiaprofenic acid can occur. As a thiophene-containing compound, Tiaprofenic acid may be a substrate for cytochrome P450 (CYP) enzymes[2]. Specifically, CYP2C9 is known to be involved in the metabolism of numerous acidic drugs, including many NSAIDs[2][3]. Potential oxidative transformations could involve hydroxylation of the benzoyl or thiophene rings. However, detailed characterization of specific oxidative metabolites of Tiaprofenic acid from in vitro systems is not extensively documented in the available literature.

Stereoselectivity

Tiaprofenic acid is a chiral compound, existing as R-(-)- and S-(+)-enantiomers. In vivo and in vitro studies have demonstrated that there is negligible metabolic chiral inversion from the R- to the S-enantiomer. The pharmacokinetic profiles of both enantiomers are largely superimposable, indicating a lack of significant stereoselectivity in its metabolic disposition.

Quantitative Metabolic Data

While specific quantitative data for the in vitro metabolism of this compound is not available, the following table summarizes the key metabolic characteristics derived from studies on the parent compound.

| Parameter | Observation | Reference |

| Primary Metabolic Route | Glucuronide Conjugation | |

| Major Metabolites | Acyl Glucuronides | |

| Urinary Excretion of Conjugates | ~60% of administered dose | |

| Chiral Inversion (R to S) | Negligible | |

| Key Enzyme Family (Inferred) | UDP-glucuronosyltransferases (UGTs) | |

| Potential Oxidative Enzymes (Inferred) | Cytochrome P450 (e.g., CYP2C9) |

Experimental Protocols

Detailed experimental protocols for studying the in vitro metabolism of this compound can be adapted from established methods for NSAIDs.

Incubation with Liver Microsomes

This experiment aims to identify metabolites formed by CYP enzymes.

-

Materials:

-

This compound

-

Human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

-

-

Procedure:

-

Pre-warm a mixture of liver microsomes, phosphate buffer, and the NADPH regenerating system at 37°C.

-

Initiate the reaction by adding this compound.

-

Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS for the parent compound and potential metabolites.

-

Incubation with Hepatocytes

This experiment allows for the study of both Phase I and Phase II metabolism in a more complete cellular system.

-

Materials:

-

This compound

-

Cryopreserved or fresh hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (for quenching)

-

Internal standard

-

-

Procedure:

-

Thaw and plate hepatocytes in collagen-coated plates and allow them to attach.

-

Replace the medium with fresh medium containing this compound at the desired concentration.

-

Incubate for a specified time course (e.g., 0, 1, 4, 24 hours).

-

At each time point, collect both the medium and the cells.

-

Quench the reactions by adding ice-cold acetonitrile with an internal standard to both the medium and lysed cells.

-

Centrifuge the samples.

-

Analyze the supernatant by LC-MS/MS.

-

Visualizations

Metabolic Pathway of Tiaprofenic Acid

References

- 1. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Potential Impurities of Tiaprofenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tiaprofenic acid and the formation, synthesis, and characterization of its potential impurities. Tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, is used to manage pain, particularly in arthritic conditions.[1] The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its quality, safety, and efficacy. Therefore, a thorough understanding of potential impurities is crucial for drug development and quality control.

This document details various synthetic routes for Tiaprofenic acid, identifies process-related impurities and degradation products, and provides methodologies for their synthesis and analysis.

Data Presentation: Synthesis and Impurity Profile

The synthesis of Tiaprofenic acid can proceed through various routes, each with a unique impurity profile. The following tables summarize key synthetic methods and identified impurities.

Table 1: Overview of Selected Synthetic Routes for Tiaprofenic Acid

| Starting Material | Key Intermediates | Key Reactions | Reference |

| Thiophene | 2-propionylthiophene, α-bromo-2-propionylthiophene, 2-(Thiophen-2-yl)propanoic acid | Friedel-Crafts acylation, Bromination, Rearrangement, Hydrolysis, Benzoylation | [2][3] |

| Thiophene | Ethyl α-methylthio-2-thiopheneacetate, Ethyl α-methyl-2-thiopheneacetate | Friedel-Crafts reaction, Alkylation, Desulfurization, Benzoylation, Hydrolysis | [4] |

| 2-Bromothiophene | α-methyl-2-thiopheneacetic acid | Grignard reaction | [5] |

| Thiophene | 2-thiophenebenzophenone, Diethyl 5-benzoyl-α-methyl-2-thiophenemalonate | Benzoylation, Malonic ester synthesis, Saponification, Decarboxylation | |

| 5-benzoyl-2-bromothiophene | 5-benzoyl-α-methyl-2-thiophenenitrile | Nucleophilic substitution, Hydrolysis |

Table 2: Identified Potential Impurities of Tiaprofenic Acid

| Impurity Name | Structure | Type | Origin |

| (5-Ethylthiophen-2-yl)phenylmethanone (Impurity A) | Process-related | Side reaction during synthesis | |

| (2RS)-2-(5-benzoylthiophen-3-yl)propanoic acid (Impurity C) | Process-related | Isomeric impurity | |

| Tiaprofenic acid methyl ester | Degradation | Esterification in acidic methanol | |

| Decarboxylated Tiaprofenic acid | Degradation | Acid/heat-induced degradation | |

| Oxidized derivatives | Degradation | Oxidative stress |

Experimental Protocols

Detailed methodologies for the synthesis of Tiaprofenic acid and its key impurities are crucial for reference and impurity standard preparation.

Synthesis of Tiaprofenic Acid (Route starting from Thiophene)

This five-step synthesis is a common route for producing Tiaprofenic acid.

-

Synthesis of 2-propionylthiophene: Thiophene is reacted with propionic anhydride in the presence of vanadium pentoxide and phosphoric acid via a Friedel-Crafts acylation reaction.

-

Synthesis of α-bromo-2-propionylthiophene: The resulting 2-propionylthiophene is then brominated at the α-position in a non-aqueous organic solvent using bromine and catalyzed by anhydrous aluminum chloride.

-

Rearrangement to 2-(Thiophen-2-yl)propanoic acid intermediate: The α-bromo derivative undergoes rearrangement. One method involves reaction with an ethylene glycol ketal followed by a rearrangement catalyzed by cuprous oxide.

-

Benzoylation: The resulting 2-(thiophen-2-yl)propanoic acid intermediate is acylated with benzoyl chloride in a Friedel-Crafts reaction. Zinc oxide can be used as a catalyst under solvent-free conditions.

-

Hydrolysis: The final step involves the hydrolysis of the ester (if formed during the process) to yield Tiaprofenic acid.

Synthesis of Impurity A: (5-Ethylthiophen-2-yl)phenylmethanone

The synthesis of this process-related impurity has been described in the literature.

-

Friedel-Crafts Acylation: 2-Ethylthiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane.

-

Work-up and Purification: The reaction mixture is quenched with acid and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield (5-Ethylthiophen-2-yl)phenylmethanone.

Synthesis of Impurity C: (2RS)-2-(5-benzoylthiophen-3-yl)propanoic acid

This isomeric impurity can be synthesized for use as an analytical standard.

-

Starting Material Synthesis: The synthesis starts from a thiophene derivative substituted at the 3-position.

-

Introduction of the Propanoic Acid Moiety: A propanoic acid side chain is introduced at the 2-position of the thiophene ring.

-

Benzoylation: A benzoyl group is subsequently introduced at the 5-position via a Friedel-Crafts reaction.

-

Purification: The final product is purified using chromatographic techniques.

Forced Degradation Studies

To identify potential degradation products, forced degradation studies are performed under various stress conditions.

-

Acidic Degradation: Tiaprofenic acid is dissolved in a solution of hydrochloric acid (e.g., 2N HCl) and heated under reflux for a specified period (e.g., 12 hours).

-

Basic Degradation: The drug is subjected to a basic solution (e.g., 2N NaOH) and heated under reflux.

-

Oxidative Degradation: Tiaprofenic acid is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 30% H₂O₂), and heated.

-

Photodegradation: The drug in solution is exposed to UV light to study the formation of photodecomposition products. The degradation pathway often involves decarboxylation.

The resulting mixtures from these studies are then analyzed by techniques like HPLC and GC-MS to identify the degradation products.

Visualizations: Synthetic and Degradation Pathways

The following diagrams illustrate the key synthetic and degradation pathways of Tiaprofenic acid.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Tiaprofenic Acid Using Tiaprofenic Acid D3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tiaprofenic acid in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tiaprofenic acid D3 is utilized as an internal standard to ensure accuracy and precision.

Introduction

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class used for the treatment of pain and inflammation associated with rheumatic diseases. Accurate quantification of Tiaprofenic acid in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of Tiaprofenic acid in human plasma.[1][2]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Tiaprofenic Acid | 100 - 50000 | Linear (1/x² weighting) | > 0.99 |

Table 2: Accuracy and Precision

| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 100 | 95.0 - 105.0 | < 15 |

| LQC | 200 | 90.0 - 110.0 | < 15 |

| MQC | 20000 | 90.0 - 110.0 | < 15 |

| HQC | 40000 | 90.0 - 110.0 | < 15 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Tiaprofenic Acid | > 85 | 90 - 110 |

| This compound (IS) | > 85 | 90 - 110 |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Tiaprofenic acid and its internal standard from human plasma using protein precipitation.

Materials:

-

Human plasma samples

-

This compound internal standard (IS) working solution

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Inject an aliquot (typically 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions [1][2]

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Phenomenex C18 (150 mm x 2.0 mm, 4 µm) or equivalent |